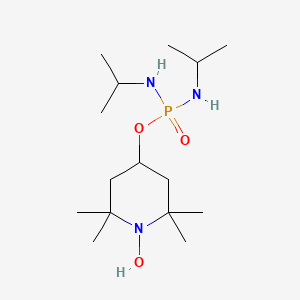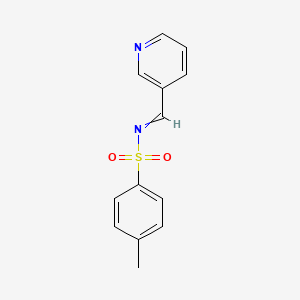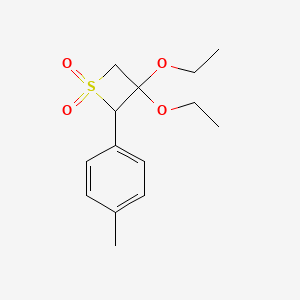
2-fluoro-N-(2-fluoroethyl)-N-methylethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-N-(2-fluoroethyl)-N-methylethanamine;hydrochloride is a chemical compound with the molecular formula C5H11F2NHCl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-fluoroethyl)-N-methylethanamine;hydrochloride typically involves the reaction of 2-fluoroethylamine with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process includes rigorous purification steps to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-(2-fluoroethyl)-N-methylethanamine;hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols or ketones, while reduction can produce various amines.
Scientific Research Applications
2-Fluoro-N-(2-fluoroethyl)-N-methylethanamine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of fluorine’s influence on molecular interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate, especially in the development of drugs with improved metabolic stability and membrane permeability.
Industry: It is used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine.
Mechanism of Action
The mechanism by which 2-fluoro-N-(2-fluoroethyl)-N-methylethanamine;hydrochloride exerts its effects involves interactions with molecular targets influenced by the presence of fluorine atoms. Fluorine’s electron-withdrawing nature can modulate the compound’s reactivity and binding affinity to various biological targets, potentially affecting pathways related to neurotransmission and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-N-(2-fluoroethyl)ethanamine
- Bis(2-fluoroethyl)amine
Uniqueness
Compared to similar compounds, 2-fluoro-N-(2-fluoroethyl)-N-methylethanamine;hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of both fluorine and methyl groups provides a distinct set of properties that can be advantageous in various research and industrial contexts.
Properties
CAS No. |
1598-80-7 |
|---|---|
Molecular Formula |
C5H12ClF2N |
Molecular Weight |
159.60 g/mol |
IUPAC Name |
2-fluoro-N-(2-fluoroethyl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C5H11F2N.ClH/c1-8(4-2-6)5-3-7;/h2-5H2,1H3;1H |
InChI Key |
IQFGAGZPEXZVHV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCF)CCF.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-morpholin-4-ylethanone;ethanesulfonic acid](/img/structure/B14011698.png)


![8-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-9H-pyrimido[4,5-c]azepin-9-one](/img/structure/B14011709.png)




![6,6-Dimethyl-3-methylidene-1-oxaspiro[4.5]decane-2,7-dione](/img/structure/B14011738.png)
![2-[(1,2-Diphenylhydrazinyl)methyl]quinoline](/img/structure/B14011742.png)
![1,2-Dimethyl-1-[[methyl(methylamino)amino]-phenoxyphosphinothioyl]hydrazine](/img/structure/B14011743.png)

